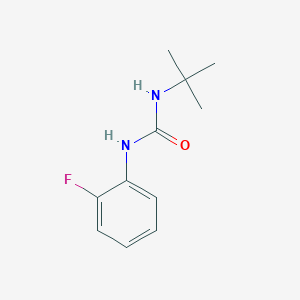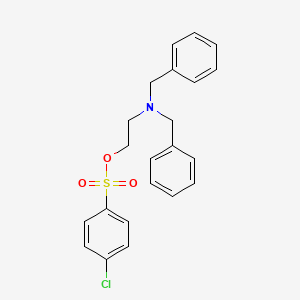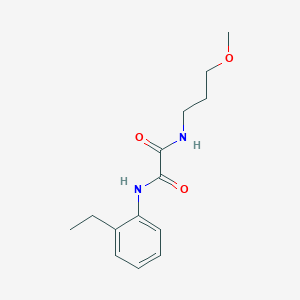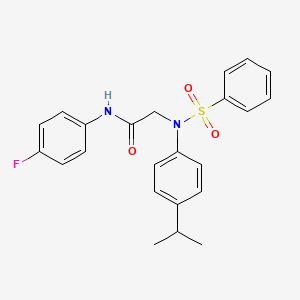
N-(tert-butyl)-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N'-(2-fluorophenyl)urea, also known as TFB, is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 238.3 g/mol. TFB has been found to have significant biological activity and has been used in various biochemical and physiological studies.
Mecanismo De Acción
N-(tert-butyl)-N'-(2-fluorophenyl)urea works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their targets. This inhibition of protein kinase activity can have a variety of downstream effects, depending on the specific kinase being targeted. This compound has been found to be a potent inhibitor of several protein kinases, including JAK2, FLT3, and LCK.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, inhibition of JAK2 by this compound has been found to reduce the proliferation of cancer cells, while inhibition of FLT3 has been found to induce apoptosis in leukemia cells. This compound has also been found to have anti-inflammatory effects, potentially through inhibition of the JAK-STAT signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(tert-butyl)-N'-(2-fluorophenyl)urea in lab experiments is its potency and specificity. This compound has been found to be a highly effective inhibitor of several protein kinases, allowing researchers to study their function in a controlled manner. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins that contain ATP-binding sites, it is important to carefully control for these effects in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(tert-butyl)-N'-(2-fluorophenyl)urea. One area of interest is in the development of new inhibitors that are more potent and selective than this compound. Another area of interest is in the study of the downstream effects of protein kinase inhibition, particularly in the context of cancer and inflammatory diseases. Additionally, this compound could be used as a tool to study the role of specific protein kinases in other biological processes, such as cell differentiation and development.
Métodos De Síntesis
N-(tert-butyl)-N'-(2-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanate with 2-fluoroaniline. The reaction is typically carried out under inert conditions, using a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N'-(2-fluorophenyl)urea has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been used to inhibit the activity of specific protein kinases, allowing researchers to study their function and role in disease.
Propiedades
IUPAC Name |
1-tert-butyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVOMSZLMSUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
